
4-Bromo-6-chloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloronicotinamide is a heterocyclic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of bromine and chlorine atoms attached to the nicotinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method includes the bromination and chlorination of nicotinamide using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antibiofilm properties.
Medicine: Potential use in drug development due to its biological activity. It is being explored for its role in inhibiting bacterial growth and biofilm formation.
Industry: Used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloronicotinamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential biochemical pathways. The compound may bind to bacterial enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
4-Bromo-6-chloronicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-Bromophenyl)-2-chloronicotinamide (ND4)
These compounds share similar structural features but differ in their halogenation patterns and substituents. This compound is unique due to its specific bromine and chlorine substitution, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H4BrClN2O |
|---|---|
Peso molecular |
235.46 g/mol |
Nombre IUPAC |
4-bromo-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |
Clave InChI |
PTVFYXPOSUGVTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


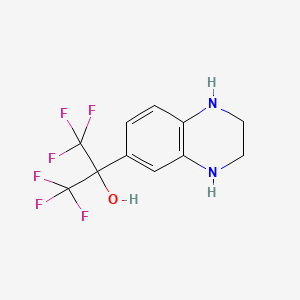
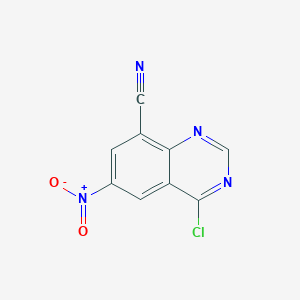
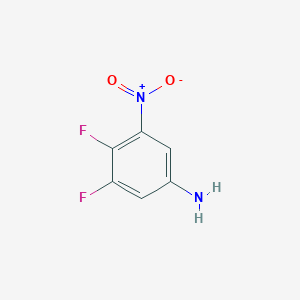
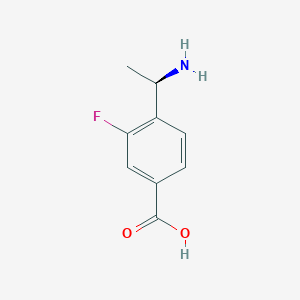

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)


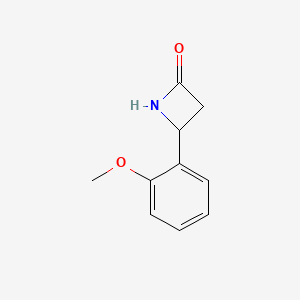
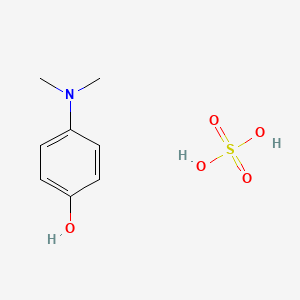

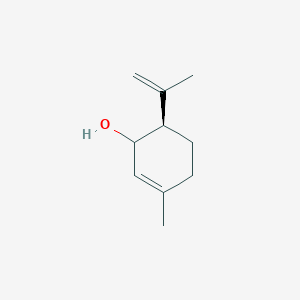
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)

